N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE is a complex organic compound that features both benzimidazole and pyrimidoindazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrimidoindazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE: Shares the benzimidazole moiety but differs in the acetamide structure.
N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE: Similar benzimidazole structure but with different substituents.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-{2-METHYL-4-OXO-1H,4H-PYRIMIDO[1,2-B]INDAZOL-3-YL}ACETAMIDE is unique due to its combination of benzimidazole and pyrimidoindazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N6O2 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetamide |
InChI |
InChI=1S/C22H20N6O2/c1-13-15(22(30)28-21(24-13)14-6-2-3-7-16(14)27-28)12-20(29)23-11-10-19-25-17-8-4-5-9-18(17)26-19/h2-9,27H,10-12H2,1H3,(H,23,29)(H,25,26) |
InChI Key |
TUMDGOMGIPWQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CC(=O)NCCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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